Cas no 81992-92-9 (2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-)
![2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/81992-92-9x500.png)
81992-92-9 structure
Product name:2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-
2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-
- 3-(2-benzyl-4-chlorophenyl)prop-2-enenitrile
- DTXSID30712205
- 3-[2-Benzyl-4-chlorophenyl]-2-propenenitrile
- 3-[2-Benzyl-4-chlorophenyl]-2-propenonitrile
- ZQDBTVYWVDEAOT-UHFFFAOYSA-N
- 81992-92-9
-
- Inchi: InChI=1S/C16H12ClN/c17-16-9-8-14(7-4-10-18)15(12-16)11-13-5-2-1-3-6-13/h1-9,12H,11H2
- InChI Key: ZQDBTVYWVDEAOT-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=CC#N
Computed Properties
- Exact Mass: 253.0658271g/mol
- Monoisotopic Mass: 253.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4.6
- Topological Polar Surface Area: 23.8Ų
2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]- Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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